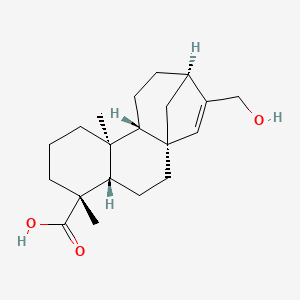

ent-17-Hydroxykaur-15-en-19-oic acid

Description

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15+,16+,18-,19-,20+/m1/s1 |

InChI Key |

XEQHVCXFKPCQNM-PMHNSBFUSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Anticancer Potential: A Technical Guide to the Biological Activity of ent-17-Hydroxykaur-15-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring kaurane (B74193) diterpenoid that has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of its biological activity, drawing from available data on the compound and its closely related analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product. This document details its cytotoxic effects, plausible mechanisms of action, and relevant experimental protocols.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects across a range of human cancer cell lines. The compound is effective at concentrations between 6 and 50 µg/mL.[1] Specific quantitative data for its half-maximal inhibitory concentration (IC50) has been reported for prostate cancer cells.

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µg/mL) | Effective Concentration (µg/mL) |

| LNCaP2 | Prostate | 17.63[2] | - |

| 22Rv1 | Prostate | - | 6 - 50[1] |

| LNCaP | Prostate | - | 6 - 50[1] |

| HT29 | Colon | - | 6 - 50[1] |

| HCT116 | Colon | - | 6 - 50[1] |

| SW480 | Colon | - | 6 - 50[1] |

| SW620 | Colon | - | 6 - 50[1] |

| MCF-7 | Breast | - | 6 - 50[1] |

Mechanism of Action: Insights from Related Kaurane Diterpenoids

While specific mechanistic studies on this compound are limited, extensive research on analogous ent-kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, provides a strong predictive framework for its mode of action. These related compounds are known to induce cancer cell death through a combination of apoptosis induction and cell cycle arrest.

Apoptosis Induction

The primary mechanism of cytotoxicity for related ent-kaurane diterpenoids is the induction of apoptosis, predominantly through the mitochondrial (intrinsic) pathway. This process involves the following key events:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Mitochondrial Disruption: The altered balance of Bcl-2 family proteins leads to the translocation of Bax to the mitochondria, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

-

PARP Cleavage: Activated caspase-3 also cleaves Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, further promoting cell death.

Cell Cycle Arrest

In addition to apoptosis, related ent-kaurane diterpenoids have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and proliferating.

Inhibition of NF-κB Signaling

A crucial aspect of the anticancer activity of related ent-kaurane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in promoting inflammation, cell survival, and proliferation in cancer cells. By inhibiting NF-κB, these compounds can suppress the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.

Signaling Pathways

The following diagrams illustrate the likely signaling pathways involved in the biological activity of this compound, based on data from closely related compounds.

Caption: Proposed mitochondrial apoptosis pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Unraveling the Anticancer Potential of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with demonstrated cytotoxic activity against various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Mechanism of Action: An Overview

This compound is a natural product isolated from plant species such as Laetia thamnia.[1] Current research primarily highlights its cytotoxic effects, indicating its potential as an anticancer agent. While the precise molecular mechanisms of this specific compound are not yet fully elucidated, its activity is understood within the broader context of kaurene diterpenes, which are known to interfere with cancer cell proliferation and survival.

Disclaimer: The detailed signaling pathways described in this guide are based on studies of a closely related and more extensively researched compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. These pathways are presented as a probable framework for the mechanism of action of this compound and should be considered as a basis for future investigation.

Quantitative Data: Cytotoxic Activity

The primary evidence for the anticancer potential of this compound comes from in vitro cytotoxicity assays. The compound has shown inhibitory effects on the growth of a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Concentration Range Tested (µg/mL) | Reference |

| LNCaP | Prostate Cancer | 17.63 | 6 - 50 | [1] |

| 22Rv1 | Prostate Cancer | Active, IC50 not specified | 6 - 50 | [1] |

| HT29 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |

| HCT116 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |

| SW480 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |

| SW620 | Colon Cancer | Active, IC50 not specified | 6 - 50 | [1] |

| MCF-7 | Breast Cancer | Active, IC50 not specified | 6 - 50 | [1] |

Postulated Signaling Pathways

Based on the analysis of the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, the mechanism of action likely involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades that govern cell survival and proliferation.

Mitochondrial-Mediated Apoptosis

The compound is hypothesized to induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm.

Modulation of NF-κB and MAPK Signaling

The compound may also exert its anticancer effects by inhibiting the pro-survival NF-κB signaling pathway and modulating the activity of Mitogen-Activated Protein Kinases (MAPKs), which are critical for cell proliferation and survival.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of this compound using a standard MTT assay, based on the methodologies employed in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., LNCaP, MCF-7, HT29)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 6 to 50 µg/mL).

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for an additional 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

-

Future Directions

Further research is warranted to definitively elucidate the specific molecular targets and signaling pathways directly modulated by this compound. Future studies should focus on:

-

Comprehensive analysis of the apoptotic pathway, including the expression and activation of caspases and other key regulatory proteins.

-

Investigation of the compound's effects on cell cycle progression.

-

Elucidation of its impact on key cancer-related signaling pathways, such as PI3K/Akt and MAPK, in a variety of cancer cell types.

-

In vivo studies to evaluate the compound's efficacy and safety in animal models.

This technical guide serves as a foundational resource for the ongoing investigation into the therapeutic potential of this compound. The promising cytotoxic profile of this natural compound underscores its potential as a lead for the development of novel anticancer agents.

References

An In-depth Technical Guide on the Chemical Properties of ent-17-Hydroxykaur-15-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaur-15-en-19-oic acid, a tetracyclic ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a naturally occurring diterpenoid that has been isolated from several plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra.[1] Its chemical structure is characterized by a kaurane (B74193) skeleton, a tetracyclic diterpene framework.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₃ | [1] |

| Molecular Weight | 318.45 g/mol | [1] |

| CAS Number | 35030-38-7 | [1] |

| Melting Point | 187 - 194 °C | [2][3] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Predicted LogP | 3.37 | [2] |

| pKa (Strongest Acidic) | 4.65 | [2] |

Spectral Data

| Technique | Description |

| ¹H-NMR | Proton NMR is crucial for determining the number and connectivity of hydrogen atoms in the molecule. |

| ¹³C-NMR | Carbon NMR provides information about the carbon skeleton of the molecule. |

| FTIR | Infrared spectroscopy helps in identifying the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups. |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Predicted MS data suggests a monoisotopic mass of 318.219494826 Da.[2] |

Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] This makes it a compound of interest for further investigation as a potential anticancer agent.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| LNCaP | Prostate Cancer | 17.63 | [4] |

| 22Rv1 | Prostate Cancer | Active (concentration-dependent) | [1] |

| HT29 | Colon Cancer | Active (concentration-dependent) | [1] |

| HCT116 | Colon Cancer | Active (concentration-dependent) | [1] |

| SW480 | Colon Cancer | Active (concentration-dependent) | [1] |

| SW620 | Colon Cancer | Active (concentration-dependent) | [1] |

| MCF-7 | Breast Cancer | Active (concentration-dependent) | [1] |

Experimental Protocols

This section outlines detailed methodologies for the isolation and biological evaluation of this compound, based on established procedures for ent-kaurane diterpenoids.

Isolation from Natural Sources

The following protocol is a representative example of the isolation of this compound from plant material.

-

Extraction: Air-dried and powdered plant material (e.g., leaves of Laetia thamnia) is exhaustively extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatography: The biologically active fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).

Cytotoxicity Assay

The following is a standard protocol for evaluating the cytotoxic activity of this compound against cancer cell lines using the MTT assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a solvent like DMSO, with a final DMSO concentration kept below 0.5%). A solvent control is also included.

-

Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Mechanism of Action

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the anticancer activities of ent-kaurane diterpenoids are generally attributed to the induction of apoptosis and cell cycle arrest.

The proposed anticancer mechanism for ent-kaurane diterpenoids often involves:

-

Induction of Apoptosis: This is a form of programmed cell death that is crucial for eliminating cancerous cells. Ent-kaurane diterpenoids may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Pro-survival Signaling Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways, are often inhibited by ent-kaurane diterpenoids.

Conclusion

This compound is a promising natural product with demonstrated anticancer properties. This technical guide has provided a consolidated overview of its chemical properties, biological activities, and potential mechanisms of action. The detailed experimental protocols are intended to facilitate further research into this and related ent-kaurane diterpenoids. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

- 1. Human Metabolome Database: Predicted GC-MS Spectrum - ent-17-Hydroxy-15-kauren-19-oic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0036724) [hmdb.ca]

- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mzCloud – 5 9 17 Hydroxykaur 15 en 19 oic acid [mzcloud.org]

An In-Depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid (CAS: 35030-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the kaurane (B74193) diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid (CAS number: 35030-38-7). This natural product, isolated from various plant species, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This document collates available data on its physicochemical properties, biological activity, and putative mechanisms of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development efforts.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1][2] These compounds are characterized by a specific stereochemistry at various chiral centers, distinguishing them from the more common kaurane diterpenes. Primarily isolated from plant species such as Laetia thamnia and Wedelia trilobata, this compound has garnered scientific interest due to its potential as an anticancer agent.[3][4] Research has shown its ability to inhibit the growth of various cancer cell lines, suggesting a potential for development as a therapeutic agent.[5] This guide aims to consolidate the existing scientific knowledge on this compound to facilitate further investigation into its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| CAS Number | 35030-38-7 | [6] |

| Molecular Formula | C₂₀H₃₀O₃ | [6] |

| Molecular Weight | 318.4 g/mol | [7] |

| IUPAC Name | (4aR,6aS,9R,11aS,11bS)-10-(hydroxymethyl)-4a,11b-dimethyl-8-methylidene-1,2,3,4,4a,5,6,6a,7,8,9,11a-dodecahydro-9,6a-(epoxymethano)cyclopenta[a]phenanthrene-4-carboxylic acid | [6] |

| Synonyms | 17-Hydroxy-ent-kaur-15-en-19-oic acid, Kaur-15-en-18-oic acid, 17-hydroxy-, (4α)- | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Concentration Range Tested (µg/mL) | Reference |

| LNCaP | Prostate Cancer | 17.63 | 6 - 50 | [3][5] |

| 22Rv1 | Prostate Cancer | Not explicitly stated | 6 - 50 | [5] |

| HT29 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |

| HCT116 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |

| SW480 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |

| SW620 | Colon Cancer | Not explicitly stated | 6 - 50 | [5] |

| MCF-7 | Breast Cancer | Not explicitly stated | 6 - 50 | [5] |

Experimental Protocols

Bioassay-Guided Isolation from Laetia thamnia

The following protocol outlines a general procedure for the bioassay-guided isolation of ent-kaurane diterpenes, including this compound, from plant material. This process involves a systematic fractionation of the plant extract, with each fraction being tested for biological activity to guide the purification of the active compound(s).

Caption: Bioassay-Guided Isolation Workflow.

Methodology:

-

Extraction: Dried and powdered leaves of Laetia thamnia are subjected to solvent extraction, typically with methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves partitioning the extract between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines using an assay such as the MTT assay.

-

Isolation: The most active fraction is then subjected to further chromatographic separation techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. It is a standard method for evaluating the cytotoxic potential of chemical compounds.

Caption: MTT Assay for Cytotoxicity Assessment.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 6 to 50 µg/mL) and incubated for a period of 24 to 72 hours.

-

MTT Addition: After the incubation period, a solution of MTT is added to each well.

-

Formazan (B1609692) Formation: The plates are incubated for a further 2-4 hours, during which time viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Putative Mechanism of Action

While the specific signaling pathways affected by this compound have not been fully elucidated, studies on structurally related ent-kaurane diterpenoids suggest a likely mechanism of action involving the induction of apoptosis through the mitochondrial pathway.[7][8]

This proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8] This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[7][8] Furthermore, there is evidence to suggest that some ent-kaurane diterpenoids can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[8]

Caption: Putative Apoptotic Signaling Pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. The data presented in this guide provide a foundation for further research into its therapeutic potential. Future studies should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values against a broader panel of cancer cell lines to identify the most sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action in detail.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of the compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related ent-kaurane diterpenoids.

References

- 1. Bibliographies: 'Bio-assay guided fractionation' – Grafiati [grafiati.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17-Hydroxy-ent-kaur-15-en-19-oic acid | C20H30O3 | CID 169654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Architecture of a Bioactive Diterpene: A Technical Guide to the Structure Elucidation of ent-17-Hydroxykaur-15-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with noted cytotoxic activities. This document details the isolation of the compound from its natural sources and the spectroscopic methods employed for its characterization, offering insights for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are characterized by a specific stereochemistry at key chiral centers. The presence of a hydroxyl group at C-17 and a carboxylic acid at C-19, coupled with an endocyclic double bond at C-15, defines the unique structure of this particular kaurane derivative. First reported as an isolate from the leaves of Laetia thamnia L. (Salicaceae), this compound has demonstrated cytotoxic effects against human prostate cancer cell lines.[1][2] Its structural determination is a critical step in understanding its bioactivity and potential for therapeutic development.

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. Based on the available literature, this compound has been successfully isolated from the leaves of Laetia thamnia.[1][2] The general workflow for its extraction and purification is outlined below.

Experimental Protocols

Plant Material Extraction: Dried and powdered leaves of Laetia thamnia are subjected to solvent extraction. A common method involves maceration or percolation with a solvent of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), to efficiently extract diterpenoids.[1]

Fractionation: The crude extract is then subjected to a series of fractionation steps to separate compounds based on their polarity. This typically involves liquid-liquid partitioning between immiscible solvents (e.g., hexanes, ethyl acetate, and water). The acidic nature of this compound allows for its separation by acid-base extraction. The ethyl acetate fraction, containing the acidic components, would be washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The desired compound would move into the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer followed by extraction with an organic solvent (e.g., ethyl acetate) will yield a fraction enriched in the target compound.[1]

Chromatographic Purification: Final purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method, with a gradient elution system of increasing polarity (e.g., hexanes with increasing proportions of ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure compound. Further purification, if necessary, can be performed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.

Spectroscopic Characterization and Structure Determination

The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₂₀H₃₀O₃.[3] This information is crucial for calculating the degree of unsaturation (seven in this case), which aids in proposing possible structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

Hydroxyl group (-OH): A broad band around 3400 cm⁻¹

-

Carboxylic acid (C=O): A strong absorption around 1700 cm⁻¹

-

Alkene (C=C): A weaker absorption around 1650 cm⁻¹

-

C-O stretching: In the region of 1200-1000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A full assignment of the ¹H and ¹³C NMR spectra, supported by 2D NMR experiments (COSY, HSQC, HMBC), is essential for unambiguously determining the connectivity and stereochemistry of the molecule.

Note: While the isolation and biological activity of this compound have been reported, detailed and publicly available ¹H and ¹³C NMR data are currently limited in the scientific literature. The following table provides predicted chemical shifts and a general description of the expected NMR signals based on the known structure and data from closely related ent-kaurane diterpenoids.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| HRMS | Molecular Formula: C₂₀H₃₀O₃ |

| IR (cm⁻¹) | ~3400 (br, O-H), ~2950 (C-H), ~1700 (C=O), ~1650 (C=C) |

| ¹³C NMR | ~20 carbon signals, including: >175 ppm (C=O), 140-150 ppm (olefinic C), 120-130 ppm (olefinic CH), ~60-70 ppm (C-OH), and numerous signals in the aliphatic region for the tetracyclic core. |

| ¹H NMR | Signals for: olefinic proton, proton adjacent to the hydroxyl group, methyl singlets, and a complex pattern of overlapping methylene (B1212753) and methine protons in the aliphatic region. |

The structure elucidation process logically connects these spectroscopic techniques to arrive at the final structure.

Conclusion

The structure of this compound has been established through its isolation from natural sources and characterization by a suite of spectroscopic methods. While detailed experimental NMR data remains to be fully disseminated in the literature, the combination of mass spectrometry, IR spectroscopy, and knowledge of related compounds provides a solid foundation for its structural assignment. Further investigation into the bioactivity and synthesis of this and related kaurane diterpenoids is a promising area for future research in drug discovery.

References

An In-depth Technical Guide on ent-Kaurane Diterpenoids from Laetia thamnia L.

This technical guide provides a comprehensive overview of the ent-kaurane diterpenoids isolated from the leaves of Laetia thamnia L., a plant belonging to the Salicaceae family. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed information on the isolation, structural elucidation, and biological evaluation of these compounds. The content is based on the findings from the study "Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro".[1][2][3]

Isolated Bioactive Compounds

Four primary ent-kaurane diterpenoids have been successfully isolated from the leaves of Laetia thamnia L.[1][2][3] Additionally, semi-synthetic derivatives of two of these compounds were prepared to investigate structure-activity relationships.[1][2][3] The details of these compounds are summarized in the table below.

| Compound ID | Compound Name | Molecular Formula | Source |

| 1a | ent-kaur-16-en-19-oic acid | C₂₀H₃₀O₂ | Isolated |

| 1b | Methyl ester of 1a | C₂₁H₃₂O₂ | Semi-synthetic |

| 2 | ent-3β-hydroxykaur-16-ene | C₂₀H₃₂O | Isolated |

| 3a | ent-kaur-16-en-3α,19-diol | C₂₀H₃₂O₂ | Isolated |

| 3b | Acetate diester of 3a | C₂₄H₃₆O₄ | Semi-synthetic |

| 4 | ent-17-hydroxykaur-15-en-19-oic acid | C₂₀H₃₀O₃ | Isolated |

In Vitro Cytotoxic Activity

The isolated ent-kaurane diterpenoids and their semi-synthetic derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1][2][3] The compounds exhibited notable activity, particularly against prostate cancer cells.[1][3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Compound | Prostate (22Rv1) | Prostate (LNCaP) | Colon (HT29) | Colon (HCT116) | Colon (SW480) | Colon (SW620) | Breast (MCF-7) |

| 1a | 5.03 µg/mL | - | - | - | - | - | - |

| 1b | 6.81 µg/mL | - | - | - | - | - | - |

| 2 | - | 12.83 µg/mL | - | - | - | - | - |

| 3a | - | - | - | - | - | - | - |

| 3b | - | - | - | - | - | - | - |

| 4 | - | 17.63 µg/mL | - | - | - | - | - |

A hyphen (-) indicates that specific data was not provided in the source material.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of the ent-kaurane diterpenoids from Laetia thamnia L.

Plant Material and Extraction

The leaves of Laetia thamnia L. were collected, and a voucher specimen was deposited. The air-dried and powdered leaves underwent an exhaustive extraction process to obtain a crude extract, which then was subjected to further purification.

Isolation and Purification

The crude extract was fractionated using a combination of chromatographic techniques. These methods typically include column chromatography over silica (B1680970) gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Structural Elucidation

The chemical structures of the isolated diterpenoids were determined through comprehensive spectroscopic analysis. This involves a suite of techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HMQC, and HMBC) are used to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compounds.

-

Infrared (IR) Spectroscopy: This technique helps in identifying the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecular structure.

Preparation of Semi-Synthetic Derivatives

-

Methyl Ester (1b): Compound 1a (ent-kaur-16-en-19-oic acid) was treated with diazomethane (B1218177) to yield its corresponding methyl ester.

-

Acetate Diester (3b): Compound 3a (ent-kaur-16-en-3α,19-diol) was acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce the diacetate derivative.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was assessed using a panel of human tumor cell lines. The cells were cultured under standard conditions and treated with the compounds at concentrations ranging from 6 to 50 µg/mL.[1][2] The percentage of cell viability was determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC₅₀ values were calculated.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between the isolated and synthesized compounds.

Caption: Experimental workflow for the isolation and bioactivity testing of diterpenoids.

Caption: Semi-synthetic derivatization of isolated diterpenoids.

References

cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid on cancer cells

An In-depth Technical Guide on the Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic Acid on Cancer Cells

Introduction

This compound is a naturally occurring ent-kaurene (B36324) diterpenoid, a class of compounds known for their diverse and potent biological activities. Isolated from plant sources such as Laetia thamnia, this compound has garnered interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the existing research on the cytotoxic effects of this compound, including quantitative data, detailed experimental methodologies, and an exploration of potential signaling pathways based on the activity of closely related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and natural product chemistry.

Cytotoxicity Data

This compound and its related ent-kaurene diterpenes, isolated from the leaves of Laetia thamnia, have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The prostate cancer cell lines, in particular, demonstrated significant sensitivity to these compounds. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cancer Cell Line | Type | IC50 (µg/mL) |

| This compound (4) | LNCaP | Prostate | 17.63 [1] |

| ent-kaur-16-en-19-oic acid (1a) | 22Rv1 | Prostate | 5.03[1] |

| Methyl ester of (1a) (1b) | 22Rv1 | Prostate | 6.81[1] |

| ent-3beta-hydroxykaur-16-ene (2) | LNCaP | Prostate | 12.83[1] |

Note: The study also evaluated these compounds against colon (HT29, HCT116, SW480, SW620) and breast (MCF-7) tumor cells, where they showed activity, though specific IC50 values for this compound were not detailed in the provided sources.[1]

Potential Mechanisms of Action (Inferred from Analogs)

While specific mechanistic studies on this compound are limited, extensive research on structurally similar ent-kaurene diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F), provides valuable insights into the potential pathways through which these compounds exert their cytotoxic effects. The primary mechanism appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial (Intrinsic) Pathway

Studies on analog compounds show they can trigger the mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of pro-apoptotic factors from the mitochondria.

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a simultaneous increase in the pro-apoptotic protein Bax are observed. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Disruption: The increased Bax levels facilitate the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of cancer cell proliferation and survival. The analog 5F has been shown to induce apoptosis by inhibiting NF-κB activation.

-

IκBα Protection: The compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB.

-

Nuclear Translocation Suppression: By stabilizing IκBα, the compound suppresses the translocation of the active NF-κB dimer into the nucleus.

-

Transcriptional Repression: With NF-κB retained in the cytoplasm, the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-proliferative factors, is significantly reduced.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and apoptotic effects of compounds like this compound.

General Experimental Workflow

A typical workflow for assessing the cytotoxic potential of a novel compound involves a multi-stage process, starting with a broad screening for cell viability and progressing to detailed mechanistic studies.

Caption: General Workflow for Cytotoxicity Assessment.

Cell Culture

-

Cell Lines: Human prostate cancer cell lines (LNCaP, 22Rv1), colon cancer cell lines (HT29, HCT116, SW480, SW620), and breast cancer cell lines (MCF-7) are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[2]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with the compound at concentrations around its IC50 value for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

FITC-negative, PI-negative: Viable cells.

-

FITC-positive, PI-negative: Early apoptotic cells.

-

FITC-positive, PI-positive: Late apoptotic/necrotic cells.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Caspase-3.

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Conclusion

This compound demonstrates clear cytotoxic activity against several human cancer cell lines, with a pronounced effect on prostate cancer cells. While direct mechanistic data for this specific compound is not yet fully elucidated, the extensive research on its close structural analogs strongly suggests that its anti-cancer effects are likely mediated through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling pathways such as NF-κB. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this and other ent-kaurene diterpenoids. Future research should focus on confirming these mechanisms for this compound specifically and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. static.igem.org [static.igem.org]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

The Biosynthesis Pathway of Kaurane Diterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the central intermediate, ent-kaurene (B36324), and its subsequent oxidative modifications. This document details the key enzymes involved, summarizes available quantitative data, provides in-depth experimental protocols for key assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.

The Core Biosynthesis Pathway

The biosynthesis of kaurane diterpenoids begins with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. Two distinct classes of terpene cyclases, copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS), catalyze the initial steps. Subsequent modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases, notably ent-kaurene oxidase (KO).

Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP)

The first committed step in kaurane biosynthesis is the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as ent-kaurene synthase A.[1]

Step 2: Conversion of ent-CPP to ent-Kaurene

The second cyclization is catalyzed by ent-kaurene synthase (KS), also referred to as ent-kaurene synthase B.[2] This enzyme facilitates a complex intramolecular rearrangement of ent-CPP, involving the ionization of the diphosphate group, to form the tetracyclic hydrocarbon, ent-kaurene.[2]

Step 3: Oxidation of ent-Kaurene to ent-Kaurenoic Acid

ent-Kaurene undergoes a three-step oxidation at the C-19 methyl group to yield ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO; CYP701A).[3] The sequential oxidation proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[3]

Further Modifications

ent-Kaurenoic acid serves as a crucial branch point for the biosynthesis of a vast array of kaurane diterpenoids, as well as the plant hormones, gibberellins. Further modifications, such as hydroxylations, glycosylations, and rearrangements, are catalyzed by a variety of enzymes, including other cytochrome P450s and glycosyltransferases, leading to the extensive structural diversity observed in this class of compounds.

Quantitative Data

The following tables summarize the available quantitative kinetic data for the key enzymes in the kaurane diterpenoid biosynthesis pathway.

| Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS) | |||||

| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Reference |

| Streptomyces platensis PtmT2 | GGPP | 5.3 ± 0.7 | - | - | [4] |

| Arabidopsis thaliana AtCPS | GGPP | - | - | 3.3 | [5] |

| Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS) | ||||

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Cucurbita maxima | ent-CPP | 0.35 | - | [2] |

| Table 3: Kinetic Parameters of ent-Kaurene Oxidase (KO) from Arabidopsis thaliana | |||

| Substrate | Km (µM) | Vmax (relative to ent-kaurene) | Reference |

| ent-kaurene | 2 | 1.00 | [6] |

| ent-cassadiene | 50 ± 7 | 0.14 | [6] |

| ent-sandaracopimaradiene | 46 ± 24 | 0.11 | [6] |

| syn-aphidicolene | 50 ± 14 | 0.12 | [6] |

| Isopimara-7,15-diene | 30 ± 8 | 0.11 | [6] |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression of biosynthetic enzymes, enzyme activity assays, and analytical techniques for the identification and quantification of kaurane diterpenoids.

Protocol 1: Heterologous Expression and Purification of ent-Kaurene Synthase (KS) in E. coli

Objective: To produce and purify recombinant ent-kaurene synthase for in vitro activity assays and kinetic studies. This protocol is adapted from methods described for the expression of Bradyrhizobium japonicum KS.[7]

1. Gene Cloning and Vector Construction:

- Amplify the coding sequence of the desired KS gene using PCR with primers containing appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

- Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) with shaking.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).

- Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

- Analyze the purified protein by SDS-PAGE to assess purity and concentration.

- If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 2: in vitro Assay for ent-Kaurene Synthase (KS) Activity

Objective: To determine the enzymatic activity of purified KS by measuring the conversion of ent-CPP to ent-kaurene.

1. Reaction Setup:

- Prepare a reaction mixture (e.g., 200 µL) containing:

- Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

- Divalent cation (e.g., 1 mM MgCl₂)

- ent-CPP substrate (e.g., 50 µM)

- Purified KS enzyme (e.g., 1-5 µg)

2. Incubation:

- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

3. Product Extraction:

- Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).

- Vortex vigorously to extract the diterpene products.

- Centrifuge to separate the phases.

- Carefully transfer the organic phase to a new tube.

4. Analysis:

- Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 4.

Protocol 3: in vivo Assay for ent-Kaurene Oxidase (KO) Activity in Yeast

Objective: To assess the activity of KO by expressing the enzyme in Saccharomyces cerevisiae and monitoring the conversion of ent-kaurene to its oxidized products. This protocol is based on the methods used for the characterization of Arabidopsis thaliana KO.[3]

1. Yeast Transformation and Culture:

- Clone the KO cDNA into a yeast expression vector (e.g., pYES2).

- Transform the construct into a suitable yeast strain (e.g., INVSc1).

- Grow a starter culture overnight in appropriate selection medium containing glucose.

- Inoculate a larger culture in induction medium containing galactose to induce protein expression.

2. Substrate Feeding and Incubation:

- To the induced yeast culture, add the substrate ent-kaurene (dissolved in a small amount of methanol) to a final concentration of ~50-100 µM.

- Incubate the culture with shaking at 30°C for 24-48 hours.

3. Product Extraction:

- Acidify the culture with HCl.

- Extract the products with an equal volume of ethyl acetate.

- Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

4. Derivatization and Analysis:

- For GC-MS analysis, derivatize the extracted products by methylation with diazomethane (B1218177) or by trimethylsilylation to increase their volatility.

- Analyze the derivatized sample by GC-MS (Protocol 4) to identify ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.

Protocol 4: GC-MS Analysis of Kaurane Diterpenoids

Objective: To separate, identify, and quantify kaurane diterpenoids from enzymatic assays or biological extracts.

1. Sample Preparation:

- Ensure samples are dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).

- If necessary, perform derivatization (methylation or silylation) as described in Protocol 3.

- Include an internal standard for quantitative analysis.

2. GC-MS Instrument Conditions (Example):

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 200°C.

- Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 40-550.

3. Data Analysis:

- Identify compounds by comparing their mass spectra and retention times with those of authentic standards and/or mass spectral libraries (e.g., NIST).

- Quantify compounds by integrating the peak areas and comparing them to the internal standard.

Protocol 5: LC-MS/MS Analysis of Kaurane Diterpenoids

Objective: To provide a sensitive and specific method for the quantification of kaurane diterpenoids, particularly the more polar derivatives.

1. Sample Preparation:

- Extract the compounds of interest from the sample matrix.

- Reconstitute the dried extract in the initial mobile phase.

- Include an internal standard for accurate quantification.

2. LC-MS/MS Instrument Conditions (Example):

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from a low to high percentage of mobile phase B.

- Flow Rate: 0.2-0.4 mL/min.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

3. Data Analysis:

- Develop an MRM method by selecting precursor and product ions for each target analyte and the internal standard.

- Generate a calibration curve using authentic standards.

- Quantify the analytes in the samples based on the calibration curve.

Mandatory Visualizations

Caption: Core biosynthesis pathway of kaurane diterpenoids.

Caption: Experimental workflow for the in vitroent-kaurene synthase (KS) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and Properties of ent-Kaurene Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, function and inhibition of ent-kaurene synthase from Bradyrhizobium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of ent-17-Hydroxykaur-15-en-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. Compounds within this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The complex tetracyclic structure of ent-kauranes presents a considerable challenge for synthetic chemists. These detailed application notes provide a comprehensive overview of a plausible semi-synthetic route to obtain this compound, starting from the more readily available natural product, ent-kaur-16-en-19-oic acid. The protocols provided are based on established chemical transformations for this class of compounds.

Synthetic Strategy Overview

The proposed synthesis commences with the protection of the carboxylic acid functionality of the starting material, ent-kaur-16-en-19-oic acid, as a methyl ester. This is a crucial step to prevent interference from the acidic proton in subsequent reactions. The key transformation involves a one-pot allylic rearrangement and acetoxylation at the C-17 position using lead tetra-acetate. This reaction proceeds via an ene-type mechanism, yielding a mixture of regioisomers, from which the desired ent-17-acetoxykaur-15-en-19-oic acid methyl ester can be isolated. Subsequent hydrolysis of the acetate (B1210297) ester affords the corresponding C-17 alcohol. The final step in the synthesis is the saponification of the methyl ester to yield the target molecule, this compound. An alternative, though likely less efficient, route involving allylic oxidation with selenium dioxide is also discussed.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step No. | Reaction | Reagents | Product | Yield (%) | Reference |

| 1 | Esterification | CH₃I, K₂CO₃ | ent-Kaur-16-en-19-oic acid methyl ester | >95% (Typical) | General Procedure |

| 2 | Allylic Oxidation & Rearrangement | Pb(OAc)₄ | ent-17-Acetoxykaur-15-en-19-oic acid methyl ester | 47% | [1] |

| 3 | Hydrolysis (Deacetylation) | NH₃ in MeOH | This compound methyl ester | Not specified, typically high | [1] |

| 4 | Saponification (Deprotection) | Base (e.g., KOH) | This compound | >90% (Typical) | General Procedure |

Detailed Experimental Protocols

Step 1: Esterification of ent-Kaur-16-en-19-oic acid (Protection)

-

Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions in subsequent steps.

-

Materials:

-

ent-Kaur-16-en-19-oic acid

-

Anhydrous acetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Protocol:

-

Dissolve ent-kaur-16-en-19-oic acid (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (3.0 eq).

-

Add methyl iodide (2.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

-

Step 2: Allylic Oxidation and Rearrangement

-

Objective: To introduce an acetoxy group at the C-17 position with concurrent isomerization of the double bond from C-16/C-17 to C-15/C-16.

-

Materials:

-

ent-Kaur-16-en-19-oic acid methyl ester

-

Lead tetra-acetate (Pb(OAc)₄)

-

Glacial acetic acid

-

Argon or Nitrogen gas supply

-

Silica gel containing 20% silver nitrate (B79036) (AgNO₃) for chromatography

-

-

Protocol:

-

Dissolve the methyl ester of ent-kaur-16-en-19-oic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]

-

Add lead tetra-acetate (1.1 eq) to the solution.

-

Flush the flask with argon or nitrogen and heat the mixture to reflux for approximately 30 minutes.[1] Monitor the reaction by GC-MS or TLC.[1]

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product will be a mixture of the desired ent-17-acetoxykaur-15-en-19-oic acid methyl ester and the isomeric ent-15-acetoxykaur-16-en-19-oic acid methyl ester.[1]

-

Separate the isomers using flash chromatography on silica gel impregnated with 20% silver nitrate.[1]

-

Step 3: Hydrolysis of the Acetate Ester (Deacetylation)

-

Objective: To remove the acetyl protecting group from the C-17 hydroxyl function.

-

Materials:

-

ent-17-Acetoxykaur-15-en-19-oic acid methyl ester

-

Anhydrous methanol (B129727) (MeOH)

-

Dry ammonia (B1221849) (NH₃) gas or a saturated solution of ammonia in methanol.

-

-

Protocol:

-

Dissolve the purified ent-17-acetoxykaur-15-en-19-oic acid methyl ester in anhydrous methanol.[1]

-

Bubble dry ammonia gas through the solution for a period of time, or add a freshly prepared saturated solution of ammonia in methanol.[1]

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess ammonia under reduced pressure to yield the crude this compound methyl ester.[1]

-

Purify by column chromatography on silica gel if necessary.

-

Step 4: Saponification of the Methyl Ester (Deprotection)

-

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

-

Materials:

-

This compound methyl ester

-

Methanol or Ethanol

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

-

Protocol:

-

Dissolve the this compound methyl ester in methanol or ethanol.

-

Add an aqueous solution of potassium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of 2-3 with 1M HCl.

-

The carboxylic acid product will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the final product, this compound.

-

Alternative Route: Selenium Dioxide Oxidation

An alternative approach involves the direct allylic oxidation of ent-kaur-16-en-19-oic acid using selenium dioxide (SeO₂). While this method predominantly yields the 15α-hydroxy derivative, ent-17-hydroxy-kaur-15-en-19-oic acid has been identified as a minor byproduct.[2] Optimization of reaction conditions, such as solvent and reaction time, may influence the product distribution.[2] This route is less direct for the target molecule but may be considered if the primary reagents for the main synthetic pathway are unavailable.

Signaling Pathway Diagram (Illustrative)

While this document details a synthetic pathway, the target molecule may have biological activity. For illustrative purposes, a generic signaling pathway that could be investigated for such a molecule is depicted below.

Caption: Illustrative signaling pathway for a bioactive molecule.

References

Application Notes and Protocols: In Vitro Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered interest within the scientific community for its potential cytotoxic effects against various cancer cell lines. This document provides a summary of the available quantitative data on its in vitro cytotoxicity, detailed protocols for common cytotoxicity assays, and a proposed mechanism of action based on current research on related compounds.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. While the compound has shown broad activity, specific IC50 values are not available for all tested cell lines in the public domain. The available data is summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| LNCaP | Prostate Cancer | 17.63[1][2] |

| 22Rv1 | Prostate Cancer | Activity demonstrated, specific IC50 not reported[1][3] |

| HT29 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |

| HCT116 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |

| SW480 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |

| SW620 | Colon Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |

| MCF-7 | Breast Cancer | Activity demonstrated, specific IC50 not reported[1][3][4] |

Proposed Signaling Pathway for Cytotoxicity

Based on studies of structurally similar ent-kaurene diterpenoids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis via the mitochondrial pathway. This involves the modulation of key signaling molecules, including the Bcl-2 family of proteins and caspases, and may also involve the inhibition of pro-survival pathways such as NF-κB.[5][6][7][8][9]

References

- 1. Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cn.aminer.org [cn.aminer.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ent-17-Hydroxykaur-15-en-19-oic acid in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpene, in the context of prostate cancer research. This document includes a summary of its known cytotoxic effects, hypothesized mechanisms of action based on related compounds, and detailed protocols for in vitro evaluation.

Introduction